Tak-925

Description

Properties

IUPAC Name |

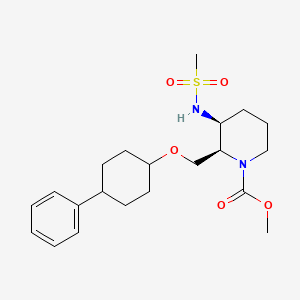

methyl (2R,3S)-3-(methanesulfonamido)-2-[(4-phenylcyclohexyl)oxymethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O5S/c1-27-21(24)23-14-6-9-19(22-29(2,25)26)20(23)15-28-18-12-10-17(11-13-18)16-7-4-3-5-8-16/h3-5,7-8,17-20,22H,6,9-15H2,1-2H3/t17?,18?,19-,20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZAJSZFFARTEI-GUMHCPJTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCCC(C1COC2CCC(CC2)C3=CC=CC=C3)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)N1CCC[C@@H]([C@@H]1COC2CCC(CC2)C3=CC=CC=C3)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401336757 | |

| Record name | Danavorexton | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2114324-48-8 | |

| Record name | Danavorexton | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2114324488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Danavorexton | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DANAVOREXTON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QMD83K4YN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

TAK-925: A Technical Whitepaper on its High Selectivity for the Orexin 2 Receptor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of TAK-925 (danavorexton), a potent and highly selective agonist for the orexin 2 receptor (OX2R). The information presented herein is intended for professionals in the fields of neuroscience, pharmacology, and drug development who are interested in the therapeutic potential of targeting the orexin system.

Introduction: The Orexin System and the Rationale for OX2R Selectivity

The orexin system, comprising two neuropeptides, orexin-A and orexin-B, and their cognate G protein-coupled receptors, the orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), is a critical regulator of wakefulness, arousal, and other physiological processes.[1][2][3] The loss of orexin-producing neurons is the underlying cause of narcolepsy type 1, a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy.[1][3]

While both orexin receptors contribute to the promotion of wakefulness, genetic and pharmacological studies have elucidated distinct roles for each subtype. Notably, knockout mice lacking the OX2R exhibit a phenotype that closely mimics human narcolepsy, whereas OX1R knockout mice display a much milder sleep-wake abnormality.[1][2][4] This evidence strongly suggests that agonism of the OX2R is a promising therapeutic strategy for treating disorders of hypersomnolence. This compound was developed as a highly selective OX2R agonist to therapeutically address the consequences of orexin deficiency.[1][5]

Quantitative Analysis of Receptor Selectivity

The selectivity of this compound for the human orexin 2 receptor over the orexin 1 receptor has been rigorously characterized using both functional and binding assays. The data consistently demonstrate a profound and functionally significant preference for OX2R.

Table 1: Functional Potency of this compound at Human Orexin Receptors

| Parameter | OX2R | OX1R | Selectivity (OX1R/OX2R) | Assay Type |

| EC50 (nM) | 5.5[1][3][6] | >30,000[4][6] | >5,000-fold[1][2][3] | Calcium Mobilization |

Table 2: Binding Affinity of this compound at Human Orexin Receptors

| Parameter | OX2R | OX1R | Assay Type | Radioligand |

| IC50 (nM) | 390 | Data Not Available | Competitive Radioligand Binding | [3H]T-516 (OX2R-selective) |

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to determine the selectivity and potency of this compound.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate the orexin receptors, which are coupled to the Gq signaling pathway, leading to an increase in intracellular calcium.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for the human OX1 and OX2 receptors.

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either the human recombinant OX1R or OX2R.[1][3]

Materials:

-

CHO-hOX1R and CHO-hOX2R cell lines

-

Cell culture medium (e.g., Ham's F-12 with 10% FBS, antibiotics)

-

Black-walled, clear-bottom 96- or 384-well microplates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

This compound and reference agonists (Orexin-A, Orexin-B)

-

Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument

Procedure:

-

Cell Plating: Seed the CHO-hOX1R and CHO-hOX2R cells into the microplates at an appropriate density and allow them to adhere and grow overnight.

-

Dye Loading: On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye solution prepared in assay buffer. Incubate the plates at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake and de-esterification.

-

Compound Preparation: Prepare serial dilutions of this compound and reference agonists in assay buffer.

-

Signal Detection: Place the cell plate into the FLIPR instrument. Initiate the assay by adding the compound solutions to the wells. The instrument will simultaneously monitor the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium concentration.

-

Data Analysis: The peak fluorescence response is measured for each compound concentration. The data are then normalized and fitted to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value for each receptor.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the human OX2 receptor.

Receptor Source: Membrane preparations from cells (e.g., Expi293F) transiently or stably expressing the human recombinant OX2R.

Materials:

-

hOX2R-expressing cell membrane preparations

-

Radiolabeled ligand (e.g., [3H]T-516, an OX2R-selective radioligand)

-

Unlabeled competitor (this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)

-

96-well plates

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Harvest cells expressing the receptor and prepare membrane fractions by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor, this compound.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled competitor. The data are fitted to a competition binding curve to determine the IC50 value of this compound.

Visualizing the Molecular and Experimental Framework

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and the experimental workflows described above.

Caption: Orexin 2 Receptor (OX2R) signaling cascade initiated by this compound.

Caption: Experimental workflow for the calcium mobilization assay.

Caption: Experimental workflow for the competitive radioligand binding assay.

Conclusion

The comprehensive in vitro characterization of this compound unequivocally demonstrates its high potency and exceptional selectivity as an agonist for the orexin 2 receptor. The greater than 5,000-fold functional selectivity over the orexin 1 receptor underscores its potential as a targeted therapeutic agent for disorders arising from orexin deficiency, such as narcolepsy type 1. The detailed experimental protocols provided in this document serve as a guide for researchers seeking to further investigate the pharmacological properties of this compound and other orexin receptor modulators. The distinct pharmacological profile of this compound makes it a valuable tool for dissecting the physiological roles of the OX2R and a promising candidate for clinical development.

References

- 1. This compound, an orexin 2 receptor-selective agonist, shows robust wake-promoting effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of this compound as a Potent, Selective, and Brain-Penetrant Orexin 2 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanism of the wake-promoting agent this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danavorexton (TAK-925) is a potent and highly selective agonist for the orexin 2 receptor (OX2R), a G-protein coupled receptor predominantly expressed in the central nervous system. The orexin system plays a critical role in the regulation of wakefulness, arousal, and other physiological processes. The loss of orexin-producing neurons is the underlying cause of narcolepsy type 1, a debilitating sleep disorder. Danavorexton, by mimicking the action of the endogenous orexin neuropeptides at the OX2R, offers a promising therapeutic strategy to restore orexin signaling and alleviate the symptoms of narcolepsy and other hypersomnolence disorders. This technical guide provides a comprehensive overview of the neuronal mechanism of action of Danavorexton, detailing its interaction with the OX2R, the subsequent intracellular signaling cascades, and its effects on neuronal activity.

Core Mechanism of Action: Selective OX2R Agonism

Danavorexton acts as a direct agonist at the orexin 2 receptor. Its high selectivity for OX2R over the orexin 1 receptor (OX1R) is a key feature of its pharmacological profile. This selectivity is crucial as OX2R is considered the primary mediator of the wake-promoting effects of the orexin system.

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters defining Danavorexton's interaction with and activation of the human orexin 2 receptor.

| Parameter | Value | Assay System | Reference |

| Binding Affinity (Kd) | 48 nM | Radioligand binding assay using [3H]T-516 (a Danavorexton analog) in hOX2R-transfected Expi293F cells. | [1] |

| Functional Potency (EC50) | 5.5 nM | Calcium mobilization assay in CHO-K1 cells stably expressing human OX2R. | [2][3] |

| Selectivity (OX1R/OX2R EC50 ratio) | >5,000-fold | Calcium mobilization assays in CHO-K1 cells expressing either human OX1R or OX2R. | [2] |

| Electrophysiological Potency (EC50) | 300 nM | Increased burst frequency of neurons in the pre-Bötzinger complex. | [2] |

| Electrophysiological Potency (EC50) | 1.6 µM | Increased burst frequency of phrenic motoneurons. | [2] |

Neuronal Signaling Pathways Activated by Danavorexton

Upon binding to the OX2R on the neuronal cell membrane, Danavorexton initiates a cascade of intracellular signaling events. The OX2R is known to couple to multiple G-protein subtypes, primarily Gq/11, but also Gs and Gi/o, leading to the activation of diverse downstream effector systems.

Gq-Mediated Pathway: The Primary Mechanism

The principal signaling pathway activated by Danavorexton through OX2R is the Gq-mediated cascade. This pathway is central to the excitatory effects of orexins on neurons.

References

A Technical Guide to TAK-994: A Selective Orexin 2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Narcolepsy Type 1 (NT1) is a chronic neurological disorder characterized by the profound loss of orexin-producing neurons, leading to excessive daytime sleepiness (EDS) and cataplexy.[1][2] The orexin system, comprising orexin-A and orexin-B peptides and their cognate G-protein coupled receptors, orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), is a critical regulator of wakefulness.[2][3] Genetic studies, particularly in knockout mice, have demonstrated that OX2R plays a more dominant role in sleep/wake regulation than OX1R.[1][4][5] This has positioned OX2R as a key therapeutic target for NT1. TAK-994 is a novel, orally available, and selective OX2R agonist that was developed to address the underlying orexin deficiency in NT1.[1][6] Despite demonstrating impressive efficacy in clinical trials, its development was halted due to liver toxicity concerns.[6][7][8][9] This guide provides a detailed technical overview of the preclinical and clinical pharmacology of TAK-994, its mechanism of action, and the experimental protocols used in its evaluation.

Pharmacological Profile of TAK-994

TAK-994 was designed as a potent and selective agonist for the human OX2R. Its pharmacological activity has been characterized through a series of in vitro and in vivo studies.

The selectivity and potency of TAK-994 were primarily assessed using calcium mobilization assays in Chinese hamster ovary (CHO) cells stably expressing either human OX1R or OX2R.[10]

Table 1: In Vitro Receptor Binding and Functional Potency of TAK-994

| Parameter | Receptor | Value | Assay Type |

|---|---|---|---|

| EC₅₀ | human OX2R | 19 nM | Calcium Mobilization[1][10] |

| Selectivity | OX2R vs. OX1R | >700-fold | Calcium Mobilization[1][10][11] |

The wake-promoting effects of TAK-994 were evaluated in various animal models, including wild-type mice and orexin-deficient mouse models of narcolepsy (e.g., orexin/ataxin-3 mice).[1][11]

Table 2: In Vivo Efficacy of TAK-994

| Animal Model | Administration | Key Findings |

|---|---|---|

| Normal Mice | Oral | Significantly promoted wakefulness.[1] |

| OX2R KO Mice | Oral | No wake-promoting effects observed, confirming OX2R selectivity.[1] |

| Orexin/ataxin-3 Mice | Single Oral Dose | Ameliorated fragmentation of wakefulness and suppressed cataplexy-like episodes.[1][11] |

| Orexin/ataxin-3 Mice | Chronic Dosing (14 days) | Maintained wake-promoting effects without signs of tachyphylaxis or sleep rebound.[1][11] |

| Cynomolgus Monkeys | Oral (10 mg/kg) | Significantly increased wakefulness time during the normal sleep phase.[12] |

A Phase 2, randomized, double-blind, placebo-controlled study (NCT04096560) evaluated TAK-994 in patients with NT1.[7][13] The trial was terminated early due to hepatotoxicity, but the efficacy data were significant.[7][8][9]

Table 3: Key Efficacy Results from Phase 2 Clinical Trial in NT1 Patients (at Week 8)

| Treatment Group (Twice Daily) | Change from Baseline in Mean Sleep Latency (MWT) | Placebo-Adjusted Improvement |

|---|---|---|

| Placebo | -2.5 minutes | N/A |

| TAK-994 (30 mg) | +23.9 minutes | +26.4 minutes[7][14] |

| TAK-994 (90 mg) | +27.4 minutes | +29.9 minutes[7][14] |

| TAK-994 (180 mg) | +32.6 minutes | +35.0 minutes[7][14] |

MWT: Maintenance of Wakefulness Test. All comparisons to placebo were statistically significant (p<0.001).[14]

Mechanism of Action and Signaling Pathways

Orexin receptors are G-protein coupled receptors (GPCRs) that activate multiple intracellular signaling cascades.[3] OX2R primarily couples to Gq proteins, but can also engage Gi and Gs pathways.[3][15][16][17]

The primary mechanism for orexin-mediated neuronal excitation is through the Gq pathway.[3][16][17] Activation of OX2R by an agonist like TAK-994 initiates a cascade leading to increased intracellular calcium and neuronal depolarization.

References

- 1. TAK-994, a Novel Orally Available Brain-Penetrant Orexin 2 Receptor-Selective Agonist, Suppresses Fragmentation of Wakefulness and Cataplexy-Like Episodes in Mouse Models of Narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. victoriacyanide.substack.com [victoriacyanide.substack.com]

- 6. drughunter.com [drughunter.com]

- 7. 2minutemedicine.com [2minutemedicine.com]

- 8. neurologylive.com [neurologylive.com]

- 9. academic.oup.com [academic.oup.com]

- 10. New potent oral OX2 receptor agonist demonstrates efficacy in models of narcolepsy | BioWorld [bioworld.com]

- 11. researchgate.net [researchgate.net]

- 12. The orexin receptor 2 (OX2R)-selective agonist TAK-994 increases wakefulness without affecting cerebrospinal fluid orexin levels in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. takeda.com [takeda.com]

- 15. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]

- 16. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]

TAK-925 (Danavorexton): A Technical Guide to its Role in Sleep-Wake Cycle Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of TAK-925, also known as danavorexton, a novel, potent, and highly selective orexin 2 receptor (OX2R) agonist. Orexin neuropeptides are critical regulators of sleep-wake states, and their deficiency is the underlying cause of narcolepsy type 1.[1][2] this compound was developed to mimic the function of orexin by directly targeting the OX2R, offering a promising therapeutic strategy for treating excessive daytime sleepiness (EDS) associated with narcolepsy and other hypersomnolence disorders.[3][4] This document details the mechanism of action of this compound, its effects on the sleep-wake cycle as demonstrated in preclinical and clinical studies, and provides an overview of the experimental protocols utilized in its evaluation. All quantitative data are summarized in structured tables for ease of comparison, and key pathways and workflows are visualized using diagrams.

Mechanism of Action

This compound is a small molecule agonist that exhibits high selectivity for the human orexin 2 receptor (OX2R) over the orexin 1 receptor (OX1R).[2] The orexin system plays a pivotal role in promoting and maintaining wakefulness. The loss of orexin-producing neurons in the lateral hypothalamus is the hallmark pathology of narcolepsy type 1, leading to symptoms of excessive daytime sleepiness and cataplexy.[2]

This compound binds to and activates the OX2R, a G protein-coupled receptor (GPCR), mimicking the effects of the endogenous orexin-A and orexin-B peptides.[5][6] Structural studies have revealed that this compound binds to the same orthosteric pocket as orexin peptides and induces a conformational change in the receptor, leading to the activation of downstream signaling pathways.[5][6] The OX2R is known to couple to Gq and Gi proteins, and its activation by this compound leads to the modulation of neuronal activity in key wake-promoting brain regions, such as the tuberomammillary nucleus (TMN).[1][2]

Signaling Pathway of this compound at the Orexin 2 Receptor

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro, preclinical, and clinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Assay | Reference |

| OX2R EC50 | 5.5 nM | CHO cells expressing human OX2R | Calcium Mobilization | [1][2] |

| Selectivity (OX1R/OX2R) | >5,000-fold | CHO cells expressing human OX1R/OX2R | Calcium Mobilization | [1][2] |

Table 2: Preclinical Efficacy of this compound in Animal Models

| Animal Model | Administration Route & Dose | Key Findings | Reference |

| Wild-type Mice | Subcutaneous (SC), ≥ 1 mg/kg | Significant increase in wakefulness during the sleep phase. | [1][2] |

| OX2R Knockout Mice | Subcutaneous (SC) | No increase in wakefulness, confirming OX2R-mediated effect. | [1][2] |

| Orexin/ataxin-3 Transgenic Mice (Narcolepsy Model) | Subcutaneous (SC), ≥ 1 mg/kg | Increased wakefulness, reduced sleep fragmentation, and suppressed cataplexy-like episodes. | [3][7] |

| Common Marmosets | Subcutaneous (SC), ≥ 0.1 mg/kg | Significant increase in wakefulness. | [8] |

| Cynomolgus Monkeys | Subcutaneous (SC), ≥ 1 mg/kg | Significant increase in wakefulness. | [8] |

Table 3: Clinical Pharmacodynamic Effects of this compound in Humans

| Population | Administration | Assessment | Key Findings | Reference |

| Narcolepsy Type 1 Patients | Single 9-hour IV infusion (5 mg, 11.2 mg, 44.8 mg) | MWT (40 min) | Dose-dependent increase in sleep latency. Mean sleep latency: Placebo (2.9 min), 5 mg (22.4 min), 11.2 mg (37.6 min), 44.8 mg (40 min). | [3][9] |

| Healthy Sleep-Deprived Adults | Single 9-hour IV infusion (44 mg, 112 mg) | MWT (40 min) | Statistically superior wake-promoting effects to placebo. Mean sleep latency: Placebo (9.2 min), 44 mg (21.4 min), 112 mg (31.8 min). | [8][9] |

| Narcolepsy Type 1 Patients | Multiple 9-hour IV infusions (11 mg, 44 mg) | MWT (40 min) | Significant improvement in sleep latency from baseline compared to placebo on Day 1 and Day 7. | [3] |

| Narcolepsy Type 2 Patients | Multiple 9-hour IV infusions (44 mg, 112 mg) | MWT (40 min) | Significant improvement in sleep latency from baseline compared to placebo on Day 1 and Day 7. | [3] |

| Obstructive Sleep Apnea Patients with EDS | Single 9-hour IV infusion (44 mg, 112 mg) | MWT | Significant improvement in sleep latency compared to placebo. Mean sleep latency: Placebo (11.45 min), 44 mg (33.57 min), 112 mg (39.62 min). | [10] |

| Idiopathic Hypersomnia Patients | Single IV infusion (112 mg) | MWT, KSS | Improvement in subjective and objective excessive daytime sleepiness. | |

| Healthy Adults | Single IV infusion (11 mg, 19 mg) during remifentanil-induced respiratory depression | Ventilation measurements, RASS, VAS | Significantly increased ventilation and decreased sedation compared to placebo. | [11][12] |

IV: Intravenous; MWT: Maintenance of Wakefulness Test; KSS: Karolinska Sleepiness Scale; RASS: Richmond Agitation Sedation Scale; VAS: Visual Analog Scale.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of this compound.

In Vitro Calcium Mobilization Assay

-

Objective: To determine the potency and selectivity of this compound for the human OX1R and OX2R.

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either human recombinant OX1R or OX2R.

-

Methodology:

-

Cells are cultured in appropriate media and seeded into 96-well plates.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A baseline fluorescence reading is taken.

-

Varying concentrations of this compound are added to the wells.

-

Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader.

-

The EC50 value is calculated from the concentration-response curve.

-

-

Data Analysis: The data are normalized to the maximum response induced by a saturating concentration of orexin-A. The EC50 is determined by fitting the data to a four-parameter logistic equation.

Preclinical In Vivo Sleep-Wake Assessment in Mice

-

Objective: To evaluate the effect of this compound on sleep-wake architecture in wild-type and narcoleptic mouse models.

-

Animal Models:

-

Surgical Procedure:

-

Mice are anesthetized.

-

EEG and EMG electrodes are implanted for polysomnographic recording. EEG electrodes are placed over the cortex, and EMG electrodes are inserted into the nuchal muscles.

-

A telemetry device is implanted for data transmission.

-

Mice are allowed to recover for at least one week post-surgery.

-

-

Experimental Protocol:

-

Mice are habituated to the recording chambers and injection procedures.

-

This compound or vehicle is administered (typically subcutaneously) at the beginning of the light phase (the normal sleep period for mice).

-

EEG and EMG data are continuously recorded for a specified period (e.g., 6-24 hours).

-

-

Data Analysis:

-

Sleep-wake states (wakefulness, NREM sleep, REM sleep) are scored in epochs (e.g., 10 seconds) based on the EEG and EMG signals.

-

Total time spent in each state, number and duration of episodes, and state transitions are quantified.

-

In narcolepsy models, cataplexy-like episodes (brief periods of muscle atonia during wakefulness) are also quantified.

-

Clinical Assessment of Wakefulness

-

Objective: To objectively measure the ability to remain awake in a sleep-conducive environment.

-

Protocol:

-

The test consists of four trials conducted at two-hour intervals.[9]

-

For each trial, the participant is seated in a quiet, dimly lit room and instructed to try to remain awake without using any extraordinary measures.[13]

-

Polysomnography (EEG, EOG, EMG) is used to monitor for sleep onset.

-

Each trial lasts for a predetermined duration (e.g., 40 minutes) or is terminated upon unequivocal sleep onset.[9][13]

-

-

Primary Endpoint: Sleep latency, defined as the time from the start of the trial to the first epoch of sleep. The mean sleep latency across the four trials is calculated.[4]

-

Objective: To subjectively assess the level of sleepiness at a specific point in time.[14]

-

Protocol:

Experimental Workflow for a Clinical Trial of this compound

Conclusion

This compound (danavorexton) is a selective OX2R agonist that has demonstrated robust wake-promoting effects in both preclinical models and human clinical trials. By targeting the underlying orexin deficiency in narcolepsy, this compound represents a mechanistically novel approach to treating excessive daytime sleepiness. The quantitative data from in vitro, preclinical, and clinical studies consistently support its efficacy in promoting and maintaining wakefulness. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other orexin receptor agonists. Further research and development in this area hold significant promise for patients suffering from narcolepsy and other disorders of hypersomnolence. While the intravenous administration of this compound limits its long-term therapeutic potential, it has served as a critical proof-of-concept for the development of orally available OX2R agonists.

References

- 1. This compound, an orexin 2 receptor-selective agonist, shows robust wake-promoting effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Orexin 2 receptor–selective agonist danavorexton improves narcolepsy phenotype in a mouse model and in human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sleepfoundation.org [sleepfoundation.org]

- 5. Molecular mechanism of the wake-promoting agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular mechanism of the wake-promoting agent this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Orexin 2 receptor-selective agonist danavorexton (this compound) promotes wakefulness in non-human primates and healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. takeda.com [takeda.com]

- 10. neurology.org [neurology.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound (Danavorexton), an Orexin Receptor 2 Agonist, Reduces Opioid-induced Respiratory Depression and Sedation without Affecting Analgesia in Healthy Men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A normative study of the maintenance of wakefulness test (MWT) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. med.upenn.edu [med.upenn.edu]

A Technical Guide to TAK-994: A Novel Orexin 2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-994 is a novel, orally bioavailable, and selective orexin 2 receptor (OX2R) agonist that was under development for the treatment of narcolepsy.[1][2] Narcolepsy Type 1 is characterized by excessive daytime sleepiness and cataplexy, stemming from a significant loss of orexin-producing neurons in the hypothalamus.[3] By targeting the OX2R, TAK-994 aimed to mimic the effects of the endogenous neuropeptide orexin, thereby promoting wakefulness and reducing cataplexy.[4][5] Despite demonstrating promising efficacy in clinical trials, the development of TAK-994 was discontinued due to instances of hepatotoxicity.[6][7] This guide provides a detailed overview of the pharmacological data, experimental protocols, and signaling pathways associated with TAK-994.

Core Data Presentation

The following tables summarize the key quantitative data for TAK-994, from its in vitro potency to its clinical efficacy in patients with narcolepsy type 1.

Table 1: In Vitro Pharmacology of TAK-994

| Parameter | Value | Receptor | Assay Type | Reference |

| EC50 | 19 nM | Human OX2R | Calcium Mobilization | [4] |

| Selectivity | >700-fold | OX2R vs. OX1R | Not Specified | [4] |

Table 2: Phase 2 Clinical Trial Efficacy of TAK-994 in Narcolepsy Type 1 (8-week treatment)

| Dose (twice daily) | Change from Baseline in Mean Sleep Latency on MWT (minutes) | Placebo-Adjusted LS Mean Estimate (minutes) | P-value | Reference |

| 30 mg | 23.9 | 26.4 | <0.001 | [8] |

| 90 mg | 27.4 | 29.9 | <0.001 | [8] |

| 180 mg | 32.6 | 35.0 | <0.001 | [8] |

| Placebo | -2.5 | - | - | [8] |

MWT: Maintenance of Wakefulness Test; LS: Least Squares

Key Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of TAK-994.

In Vitro Receptor Activation: Calcium Mobilization Assay

The potency of TAK-994 at the human orexin 2 receptor was determined using a calcium mobilization assay. This common method for G-protein coupled receptors (GPCRs) like OX2R measures the increase in intracellular calcium concentration following receptor activation.

Principle: OX2R is a Gq-coupled GPCR.[9] Agonist binding to OX2R activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium is detected by a calcium-sensitive fluorescent dye.[10]

Generalized Protocol:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human OX2R are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom microplates.[11]

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing an organic anion transport inhibitor like probenecid to prevent dye leakage. The plate is incubated to allow for dye de-esterification.[12]

-

Compound Addition: Various concentrations of TAK-994 are added to the wells using an automated liquid handler.

-

Signal Detection: The fluorescence intensity is measured over time using a fluorescence plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader). The increase in fluorescence corresponds to the increase in intracellular calcium.[7]

-

Data Analysis: The peak fluorescence response is plotted against the logarithm of the agonist concentration, and the EC50 value (the concentration of agonist that gives half-maximal response) is calculated using a sigmoidal dose-response curve.

In Vivo Efficacy: Maintenance of Wakefulness Test (MWT)

The MWT is a standard objective measure of the ability to stay awake and is a key endpoint in clinical trials for narcolepsy treatments.[13]

Generalized Protocol:

-

Patient Preparation: Participants undergo a full-night polysomnography (PSG) the night before the MWT to ensure adequate sleep duration and quality.[14] Patients are instructed to abstain from caffeine and other stimulants.

-

Test Conditions: The test consists of four to five trials conducted at two-hour intervals throughout the day in a quiet, dark room.[4][15]

-

Procedure: For each trial, the participant is seated comfortably in a bed or chair and instructed to try to remain awake for as long as possible without using any extraordinary measures to prevent sleep (e.g., singing, pinching themselves).[16]

-

Monitoring: Continuous electroencephalography (EEG), electrooculography (EOG), and electromyography (EMG) are recorded to determine the precise moment of sleep onset.

-

Trial Termination: A trial is terminated after 40 minutes if the participant remains awake, or after the first unequivocal signs of sleep (e.g., 3 consecutive epochs of N1 sleep or 1 epoch of any other sleep stage).[13]

-

Data Analysis: The primary outcome is the mean sleep latency across all trials. An increase in the mean sleep latency indicates improved ability to stay awake.

Signaling Pathways and Experimental Workflow

Orexin 2 Receptor (OX2R) Signaling Pathway

The binding of an agonist like TAK-994 to the OX2R initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gq proteins, leading to an increase in intracellular calcium and subsequent neuronal excitation.

Caption: Simplified signaling pathway of TAK-994 at the Orexin 2 Receptor (OX2R).

Experimental Workflow for Characterization of a Novel OX2R Agonist

The following diagram illustrates a typical workflow for the preclinical and clinical characterization of a novel OX2R agonist like TAK-994.

Caption: A generalized experimental workflow for the development of an OX2R agonist.

References

- 1. Animal models of narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. drughunter.com [drughunter.com]

- 3. Animal models of narcolepsy and the hypocretin/orexin system: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MAINTENANCE OF WAKEFULNESS TEST: A POLYSOMNOGRAPHIC TECHNIQUE FOR EVALUATING TREATMENT EFFICACY IN PATIENTS WITH EXCESSIVE SOMNOLENCE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TAK-994, a Novel Orally Available Brain-Penetrant Orexin 2 Receptor-Selective Agonist, Suppresses Fragmentation of Wakefulness and Cataplexy-Like Episodes in Mouse Models of Narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. maze.conductscience.com [maze.conductscience.com]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. C-terminus of OX2R significantly affects downstream signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. en.bio-protocol.org [en.bio-protocol.org]

- 12. bio-protocol.org [bio-protocol.org]

- 13. jcsm.aasm.org [jcsm.aasm.org]

- 14. sleeppractitioners.com [sleeppractitioners.com]

- 15. researchgate.net [researchgate.net]

- 16. sleepeducation.org [sleepeducation.org]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Danavorexton (TAK-925) is an investigational, potent, and highly selective orexin 2 receptor (OX2R) agonist designed to address the underlying orexin deficiency in neurological disorders such as narcolepsy.[1][2] Administered intravenously, danavorexton has demonstrated significant wake-promoting effects in preclinical models and clinical trials involving patients with narcolepsy type 1 (NT1), narcolepsy type 2 (NT2), idiopathic hypersomnia (IH), and obstructive sleep apnea (OSA).[1][3][4] This technical guide provides a comprehensive overview of the pharmacological profile of danavorexton, including its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data from key studies and detailed experimental methodologies.

Mechanism of Action

Danavorexton is a small-molecule, brain-penetrant agonist that exhibits high selectivity for the human orexin 2 receptor (OX2R) over the orexin 1 receptor (OX1R), with a reported selectivity of over 5,000-fold in vitro.[2] The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors (OX1R and OX2R), is a critical regulator of sleep and wakefulness.[2] Narcolepsy Type 1 is caused by a significant loss of orexin-producing neurons.[1][5] By selectively activating OX2R, danavorexton mimics the function of endogenous orexins, thereby promoting wakefulness and alleviating symptoms of excessive daytime sleepiness.[1][2][6] Preclinical studies have confirmed that the wake-promoting effects of danavorexton are dependent on OX2R activation, as these effects were absent in OX2R knockout mice.[2][6]

Signaling Pathway of Danavorexton

Caption: Orexin 2 Receptor signaling pathway activated by Danavorexton.

Pharmacodynamics

The pharmacodynamic effects of danavorexton have been evaluated in both preclinical animal models and human clinical trials, consistently demonstrating a robust wake-promoting profile.

Preclinical Pharmacodynamics

In orexin/ataxin-3 transgenic mice, a model for NT1, danavorexton administration led to a significant increase in wakefulness and a reduction in the fragmentation of wakefulness during the active phase.[2][6] Furthermore, it was observed to decrease cataplexy-like episodes and suppress abnormal body weight gain with repeated administration.[6] Electrophysiological analysis indicated that the activation of endogenous OX2R by danavorexton is very similar to that of the native orexin peptide.[7] Studies in non-human primates, including common marmosets and cynomolgus monkeys, also confirmed that subcutaneous administration of danavorexton significantly increased wakefulness.[8]

Clinical Pharmacodynamics

Clinical studies have shown that intravenous danavorexton significantly improves measures of excessive daytime sleepiness across various patient populations.

Table 1: Summary of Clinical Pharmacodynamic Effects of Danavorexton

| Indication | Assessment | Dose(s) | Key Findings | Reference(s) |

| Narcolepsy Type 1 (NT1) | Maintenance of Wakefulness Test (MWT) | 5 mg, 11.2 mg, 44.8 mg (Single Rising Dose) | Dose-dependent increase in sleep latency. Placebo-adjusted change in average sleep latency: 18.79 min (5 mg), 36.06 min (11.2 mg), 36.66 min (44.8 mg). A ceiling effect of 40 minutes was reached. | [2][9] |

| Narcolepsy Type 2 (NT2) | Maintenance of Wakefulness Test (MWT) | 44 mg, 112 mg (Multiple Rising Dose) | Significant improvement in sleep latency. Day 7 placebo-adjusted improvement from baseline: 24.58 min (44 mg), 27.27 min (112 mg). | [2] |

| Idiopathic Hypersomnia (IH) | Maintenance of Wakefulness Test (MWT) | 112 mg (Single Infusion) | Significant increase in sleep latency. LS mean placebo-adjusted sleep latency was 29.4 minutes. 96% of participants reached the maximum 40-minute latency in at least one session. | [10] |

| Idiopathic Hypersomnia (IH) | Karolinska Sleepiness Scale (KSS) | 112 mg (Single Infusion) | Significant reduction in subjective sleepiness (p < 0.001). LS mean KSS scores: 3.63 (Danavorexton) vs. 6.95 (Placebo). | [10] |

| Obstructive Sleep Apnea (OSA) with Residual EDS | Maintenance of Wakefulness Test (MWT) | 44 mg, 112 mg (Single Infusion) | Improvements in mean MWT scores observed with both doses compared to placebo. | [4] |

| Healthy, Sleep-Deprived Adults | Maintenance of Wakefulness Test (MWT) | 44 mg, 112 mg (Continuous Infusion) | Statistically superior wake-promoting effects to placebo. LS mean difference from placebo in average sleep latency: 16.8 min (44 mg), 30.2 min (112 mg). | [8] |

| Healthy Adults with Opioid-Induced Respiratory Depression | Ventilation Measures (Minute Volume) | 11 mg (low dose), 19 mg (high dose) | Significant increase in minute volume compared to placebo: 8.2 L/min (low dose), 13.0 L/min (high dose). | [11][12] |

| Healthy Adults with Opioid-Induced Respiratory Depression | Sedation (Visual Analog Scale) | 19 mg (high dose) | Significant decrease in sedation compared to placebo (-29.7 mm). | [11][12] |

Pharmacokinetics

Danavorexton is administered via intravenous infusion due to limited oral availability.[6] Following intravenous administration, it demonstrates predictable pharmacokinetics.

Table 2: Pharmacokinetic Parameters of Danavorexton

| Parameter | Value | Population | Reference(s) |

| Route of Administration | Intravenous | Human | [13][14] |

| Elimination Half-life (t½) | ~3.3–5.1 hours | Human | [13] |

| Brain Penetration | Yes | Preclinical/Human | [6][15] |

Pharmacodynamic and pharmacokinetic analysis in preclinical models revealed a threshold effect, where danavorexton induced a sustained wakefulness-promoting effect when plasma concentrations exceeded approximately 100 ng/mL in orexin/ataxin-3 mice.[2] This finding helped guide the dosage selection for human clinical trials.[2]

Experimental Protocols

The pharmacological profile of danavorexton has been characterized through a series of preclinical and clinical studies.

Preclinical Studies: Narcolepsy Mouse Model

-

Model: Orexin/ataxin-3 transgenic mice, which exhibit progressive loss of orexin neurons, mimicking the pathophysiology of human NT1.[2][6]

-

Drug Administration: Danavorexton was administered via subcutaneous injection.[15]

-

Assessments:

-

Sleep/Wakefulness: Assessed using electroencephalogram (EEG) and electromyogram (EMG) recordings to determine time spent in wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.[2][6]

-

Cataplexy-like Episodes: Identified by periods of muscle atonia during wakefulness.[2][6]

-

EEG Power Spectral Analysis: To evaluate the quality of wakefulness.[6][7]

-

Clinical Trials: Phase 1 Studies

The clinical development of danavorexton has involved several Phase 1 studies to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics.

-

Study Design: Typically randomized, double-blind, placebo-controlled, crossover designs.[8][10][11]

-

Participant Populations: Healthy volunteers (including sleep-deprived and under opioid-induced respiratory depression), patients with NT1, NT2, IH, and OSA.[1][3][8][11]

-

Drug Administration: Single or multiple rising doses administered via continuous intravenous infusion.[1][10]

-

Key Pharmacodynamic Endpoints:

-

Maintenance of Wakefulness Test (MWT): A standardized objective measure of the ability to remain awake during the day. Participants are asked to sit quietly in a dimly lit room and try to stay awake for a series of 40-minute trials. The primary endpoint is sleep latency.[2][8][10]

-

Karolinska Sleepiness Scale (KSS): A subjective, self-rated scale of sleepiness at a particular moment.[8][10]

-

Psychomotor Vigilance Task (PVT): A test measuring sustained attention and reaction time.[3][10]

-

Experimental Workflow: Clinical Trial for Idiopathic Hypersomnia

Caption: Workflow for a randomized, crossover clinical trial of Danavorexton.

Safety and Tolerability

Across clinical trials, intravenous danavorexton has been generally well-tolerated.[1][2] In a study with patients with idiopathic hypersomnia, treatment-emergent adverse events (TEAEs) were mostly mild to moderate.[10][16] Urinary TEAEs, such as pollakiuria (frequent urination), have been noted in some participants receiving danavorexton.[4][10] No deaths or TEAEs leading to discontinuation of the study drug have been reported in the cited studies.[4][10]

Summary and Future Directions

Danavorexton is a selective OX2R agonist that effectively reverses symptoms of excessive daytime sleepiness in conditions characterized by orexin deficiency or dysfunction. Its potent wake-promoting effects, demonstrated across multiple preclinical and clinical studies, highlight the therapeutic potential of OX2R agonism. While development of the intravenous formulation of danavorexton (this compound) has been discontinued for strategic reasons, the promising clinical data have paved the way for the development of next-generation, orally available OX2R agonists.[17][18] The findings from the danavorexton program have been instrumental in validating the OX2R as a key therapeutic target for narcolepsy and other hypersomnolence disorders.

Logical Relationships of Danavorexton's Effects

Caption: Logical flow from mechanism to clinical effects of Danavorexton.

References

- 1. pnas.org [pnas.org]

- 2. pnas.org [pnas.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Safety and pharmacodynamics of a single infusion of danavorexton in adults with obstructive sleep apnea experiencing excessive daytime sleepiness despite adequate use of CPAP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Orexin 2 receptor-selective agonist danavorexton improves narcolepsy phenotype in a mouse model and in human patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Danavorexton, a selective orexin 2 receptor agonist, provides a symptomatic improvement in a narcolepsy mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Orexin 2 receptor-selective agonist danavorexton (this compound) promotes wakefulness in non-human primates and healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Orexin 2 receptor–selective agonist danavorexton improves narcolepsy phenotype in a mouse model and in human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Safety and pharmacodynamics of a single infusion of danavorexton in adults with idiopathic hypersomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound (Danavorexton), an Orexin Receptor 2 Agonist, Reduces Opioid-induced Respiratory Depression and Sedation without Affecting Analgesia in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound (Danavorexton), an Orexin Receptor 2 Agonist, Reduces Opioid-induced Respiratory Depression and Sedation without Affecting Analgesia in Healthy Men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Danavorexton - Wikipedia [en.wikipedia.org]

- 14. pharmakb.com [pharmakb.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Safety and pharmacodynamics of a single infusion of danavorexton in adults with idiopathic hypersomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Danavorexton - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 18. Danavorexton - Takeda - AdisInsight [adisinsight.springer.com]

A Technical Guide to Selective Orexin Type-2 Receptor (OX2R) Agonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of the orexin (hypocretin) neuropeptide system has revolutionized our understanding of sleep-wake regulation. Orexin-A and Orexin-B, produced by a small population of neurons in the lateral hypothalamus, play a crucial role in promoting and maintaining wakefulness. The loss of these neurons is the underlying cause of narcolepsy type 1 (NT1), a debilitating sleep disorder characterized by excessive daytime sleepiness (EDS) and cataplexy.

Orexins exert their effects through two G protein-coupled receptors (GPCRs), the orexin type-1 receptor (OX1R) and the orexin type-2 receptor (OX2R). While both receptors are involved in wakefulness, OX2R is considered the primary mediator of this effect. Consequently, the development of selective OX2R agonists has emerged as a promising therapeutic strategy to address the core pathophysiology of narcolepsy and other disorders of hypersomnolence. This technical guide provides an in-depth overview of the core science behind selective OX2R agonists, including their mechanism of action, pharmacological properties, and the experimental methodologies used in their evaluation.

Mechanism of Action: The OX2R Signaling Pathway

Selective OX2R agonists are small molecules designed to mimic the action of endogenous orexin peptides by binding to and activating OX2R.[1] OX2R is a pleiotropic GPCR, coupling to multiple G protein subtypes, including Gq/11, Gi/o, and Gs, to initiate a cascade of intracellular signaling events.[2] This diverse signaling capacity allows OX2R to exert a range of effects on neuronal excitability and function.

The primary and best-characterized pathway involves the coupling of OX2R to the Gq subunit. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[3][4] The resulting increase in intracellular calcium and activation of PKC leads to the modulation of various ion channels and downstream signaling molecules, ultimately promoting neuronal depolarization and increasing neuronal firing rates.

In addition to Gq coupling, OX2R can also signal through Gi, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Conversely, coupling to Gs can stimulate adenylyl cyclase, resulting in an increase in cAMP. The specific G protein coupling and downstream signaling cascade can be cell-type and context-dependent, contributing to the diverse physiological roles of the orexin system.

References

- 1. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Centessa Pharmaceuticals Announces Preclinical Data Supporting ORX750’s Potential as a Best-in-Class Oral OX2R Agonist for the Treatment of Narcolepsy and Other Sleep-Wake Disorders - BioSpace [biospace.com]

- 4. promega.com [promega.com]

Preclinical Profile of Danavorexton (TAK-925): A Novel Orexin 2 Receptor Agonist for Narcolepsy

An In-depth Technical Guide on the Preclinical Evaluation of TAK-925 in Murine Models of Narcolepsy

Introduction

Narcolepsy Type 1 (NT1) is a chronic neurological disorder characterized by excessive daytime sleepiness (EDS) and cataplexy, a sudden loss of muscle tone triggered by strong emotions. The pathophysiology of NT1 is directly linked to a significant loss of orexin-producing neurons in the lateral hypothalamus. Orexin neuropeptides (Orexin-A and Orexin-B) are crucial for maintaining wakefulness by acting on two G protein-coupled receptors: the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R). The development of non-peptide, brain-penetrant orexin receptor agonists presents a promising therapeutic strategy to address the underlying orexin deficiency in NT1.[1][2][3]

Danavorexton (this compound) is a potent and highly selective orexin 2 receptor (OX2R) agonist developed to mimic the function of endogenous orexin.[1][3][4] Preclinical studies have demonstrated its potential to ameliorate the core symptoms of narcolepsy in animal models that replicate the human condition. This technical guide provides a comprehensive overview of the preclinical studies of this compound in established narcolepsy mouse models, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action

This compound acts as a selective agonist at the OX2R.[5][6] In vitro studies have shown that this compound has over 5,000-fold selectivity for the human OX2R compared to the OX1R.[1][3] Upon binding, this compound activates the OX2R, which primarily couples to the Gq protein, initiating a signaling cascade that leads to neuronal excitation and the promotion of wakefulness.[5] This targeted activation of OX2R is believed to be key to its therapeutic effects in narcolepsy, as studies in OX2R knockout mice have demonstrated phenotypes that closely resemble human narcolepsy.[4][6]

Preclinical Narcolepsy Models

The primary animal model used in the preclinical evaluation of this compound is the orexin/ataxin-3 transgenic mouse.[1][2] These mice express a neurotoxin (ataxin-3) specifically in orexin neurons, leading to their progressive loss. This model recapitulates the key features of human NT1, including fragmented sleep-wake cycles, cataplexy-like episodes, and obesity.[2] Another model mentioned in the context of orexin receptor agonist research is the orexin/tTA; TetO-DTA mouse, which also involves the ablation of orexin neurons.[7]

Experimental Methodologies

General Experimental Workflow

The preclinical assessment of this compound typically follows a structured workflow to evaluate its effects on sleep, wakefulness, and cataplexy.

Drug Administration

This compound was administered subcutaneously (s.c.) or intraperitoneally (i.p.) to the narcoleptic mouse models.[7] Dosing often occurred at specific times relative to the light-dark cycle, for instance, 15 minutes before the onset of the dark (active) phase, to assess the drug's impact on wakefulness during the period when the animals are naturally more active.[7]

Sleep, Wakefulness, and Cataplexy Assessment

-

Data Acquisition: Electroencephalogram (EEG) and electromyogram (EMG) signals, along with subcutaneous temperature and general activity, were recorded using telemetry systems.[7]

-

Scoring: Recordings were scored to identify distinct states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.[7]

-

Cataplexy-like Episodes: These events were identified by periods of muscle atonia (low EMG activity) while the EEG indicated a wakeful state.[1][8]

Neuronal Activation Analysis

To confirm that this compound activates relevant brain regions, neuronal activation was assessed by immunostaining for c-fos, an immediate-early gene product and a marker of recent neuronal activity.[2]

-

Administration: this compound was administered subcutaneously to orexin/ataxin-3 transgenic mice.[2]

-

Tissue Collection: After a set period, the mice were euthanized, and their brains were collected.

-

Immunohistochemistry: Brain slices, particularly those containing the tuberomammillary nucleus (TMN), a key wake-promoting center rich in OX2R, were stained for c-fos.[2][6]

-

Quantification: The number of c-fos-positive cells was counted to quantify the level of neuronal activation.[2]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies of this compound in narcolepsy mouse models.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Assay | Reference |

| EC50 (Human OX2R) | 5.5 nM | Calcium Mobilization | [6] |

| Selectivity (OX2R vs. OX1R) | >5,000-fold | Calcium Mobilization | [1][3][6] |

Table 2: Effects of this compound on Wakefulness in Orexin/Ataxin-3 Mice

| Dose (s.c.) | Outcome Measure (First hour post-dose) | Result | Reference |

| 0.3 mg/kg | Total Wakefulness Time | Significant Increase | [8] |

| 1 mg/kg | Total Wakefulness Time | Significant Increase | [8] |

| 3 mg/kg | Total Wakefulness Time | Significant Increase | [8] |

| 10 mg/kg | Total Wakefulness Time | Significant Increase | [8] |

| 3 mg/kg | Duration of Wakefulness Episodes | Significant Increase | [8] |

| 3 mg/kg | Number of Wakefulness Episodes | Significant Decrease (Consolidation) | [8] |

Table 3: Effects of this compound on Cataplexy and Sleep Latency in Narcoleptic Mice

| Dose | Outcome Measure | Result | Mouse Model | Reference |

| 0.3 mg/kg (s.c.) | Cataplexy-like Episodes | Significant Reduction | Orexin/ataxin-3 | [8] |

| 1 mg/kg (s.c.) | Cataplexy-like Episodes | Significant Reduction | Orexin/ataxin-3 | [8] |

| 1, 3, 10 mg/kg (s.c.) | NREM Sleep Onset | Dose-related Delay | Orexin/tTA; TetO-DTA | [7] |

| 1, 3, 10 mg/kg (s.c.) | REM Sleep Onset | Dose-related Delay | Orexin/tTA; TetO-DTA | [7] |

| 10 mg/kg (s.c.) | Cataplexy Reduction | Sustained across 6-hour recording | Orexin/tTA; TetO-DTA | [7] |

Table 4: Effects of this compound on Neuronal Activation and Body Weight

| Dose | Outcome Measure | Result | Mouse Model | Reference |

| Not specified (s.c.) | c-fos-positive cells in TMN | Significant Increase | Orexin/ataxin-3 | [2] |

| Not specified (s.c., 14 days) | Body Weight Gain | Significantly Attenuated | Orexin/ataxin-3 | [2] |

| Not specified (s.c., 14 days) | Daily Food Intake | No Change | Orexin/ataxin-3 | [2] |

Summary of Preclinical Findings

Preclinical studies in murine models of narcolepsy robustly demonstrate the therapeutic potential of this compound. Subcutaneous administration of this compound leads to a significant and dose-dependent increase in wakefulness, primarily by prolonging the duration of wake episodes rather than increasing their frequency, indicating a consolidation of the wakeful state.[8] Furthermore, this compound effectively suppresses cataplexy-like episodes, a hallmark symptom of NT1.[7][8] The wake-promoting effects are further supported by evidence of increased neuronal activity in the tuberomammillary nucleus, a key arousal center.[2][6] Notably, chronic administration of this compound also attenuated the body weight gain observed in these narcoleptic mice without altering their food consumption, addressing another common comorbidity of the disorder.[2] These effects were observed in wild-type mice but not in OX2R knockout mice, confirming the on-target mechanism of action.[6]

Conclusion

The preclinical data for danavorexton (this compound) in narcolepsy models provide a strong rationale for its clinical development. The compound's high selectivity for the OX2R translates into potent, on-target efficacy in ameliorating the primary symptoms of narcolepsy, including sleep-wake fragmentation and cataplexy, in animal models that closely mimic the human condition. The detailed methodologies and quantitative outcomes from these studies have been pivotal in guiding the successful translation of this compound into human clinical trials, where it has also shown promising results in improving wakefulness in patients with NT1.[1][3] These findings underscore the potential of selective OX2R agonism as a transformative, mechanism-based therapeutic approach for narcolepsy.

References

- 1. Orexin 2 receptor–selective agonist danavorexton improves narcolepsy phenotype in a mouse model and in human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. pnas.org [pnas.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Molecular mechanism of the wake-promoting agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists this compound and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to TAK-925 (Danavorexton): A Selective Orexin 2 Receptor Agonist

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of TAK-925, a potent and selective orexin 2 receptor (OX2R) agonist. Developed for researchers, scientists, and drug development professionals, this document details the compound's mechanism of action, key experimental findings, and the methodologies employed in its characterization.

Chemical Structure and Properties

This compound, also known as Danavorexton, is a small molecule designed to selectively activate the orexin 2 receptor, a key regulator of wakefulness.[1][2] Its chemical structure and properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | methyl (2R,3S)-3-(methanesulfonamido)-2-{[(cis-4-phenylcyclohexyl)oxy]methyl}piperidine-1-carboxylate | [1] |

| Synonyms | Danavorexton, TAK925 | [3] |

| CAS Number | 2114324-48-8 | [2] |

| Molecular Formula | C₂₁H₃₂N₂O₅S | [2] |

| Molecular Weight | 424.56 g/mol | [2] |

| SMILES | COC(=O)N1CCC--INVALID-LINK--[C@@H]1CO[C@H]2CC--INVALID-LINK--CC2 | [4] |

| Calculated LogP | 2.7 | [5] |

| Topological Polar Surface Area (TPSA) | 93.3 Ų | [5] |

| Solubility | Soluble in DMSO (≥ 50 mg/mL) | [6] |

| Appearance | White to off-white solid | [4] |

Note: Some physical properties such as melting point, boiling point, and pKa have not been consistently reported in publicly available literature and may be subject to further experimental determination. The provided LogP and TPSA are computed values.

Mechanism of Action and Signaling Pathways

This compound is a selective agonist of the orexin 2 receptor (OX2R), a G protein-coupled receptor (GPCR) predominantly expressed in the brain.[7] It exhibits high selectivity for OX2R over the orexin 1 receptor (OX1R), which is crucial for minimizing potential side effects associated with OX1R activation.[1] The binding of this compound to OX2R initiates a cascade of intracellular signaling events that are believed to mediate its wake-promoting effects.

Orexin 2 Receptor Signaling Cascade

Upon activation by this compound, the OX2R can couple to multiple heterotrimeric G proteins, primarily Gq, Gs, and Gi. This promiscuous coupling leads to the activation of several downstream signaling pathways:

-

Gq Pathway: Activation of the Gq alpha subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a key event in neuronal activation.[8][9]

-

Gs and Gi Pathways: OX2R can also couple to Gs and Gi, which respectively stimulate and inhibit adenylyl cyclase (AC), leading to an increase or decrease in cyclic AMP (cAMP) levels. cAMP, in turn, activates protein kinase A (PKA).

-

MAPK/ERK Pathway: Downstream of G protein activation, the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK), is activated. This pathway is involved in regulating gene expression and neuronal plasticity.

-

CREB Phosphorylation: The cAMP response element-binding protein (CREB) is a transcription factor that is phosphorylated and activated by both PKA and MAPK pathways, leading to changes in the expression of genes involved in neuronal function and survival.

The following diagram illustrates the primary signaling pathways activated by this compound through the orexin 2 receptor.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of this compound.

In Vitro Calcium Mobilization Assay

This assay is used to determine the potency and efficacy of this compound as an OX2R agonist by measuring changes in intracellular calcium concentration.[7][10]

Experimental Workflow:

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human orexin 2 receptor are cultured in appropriate media.

-

Cell Seeding: Cells are seeded into 96-well black, clear-bottom microplates and incubated overnight to form a confluent monolayer.

-

Dye Loading: The culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable buffer. Probenecid may be included to prevent dye leakage. The plate is incubated in the dark at 37°C for approximately one hour.

-

Compound Addition: After dye loading, the plate is placed in a fluorescence plate reader (e.g., a FLIPR system). A baseline fluorescence reading is established, and then serial dilutions of this compound are added to the wells.

-

Fluorescence Measurement: The fluorescence intensity is measured in real-time immediately after compound addition. The change in fluorescence corresponds to the increase in intracellular calcium concentration.

-

Data Analysis: The change in fluorescence is used to generate concentration-response curves, from which the EC₅₀ value (the concentration of agonist that gives half-maximal response) can be calculated.[8][11]

Electrophysiological Recordings in the Tuberomammillary Nucleus (TMN)

This technique is employed to assess the direct effects of this compound on the electrical activity of neurons in the tuberomammillary nucleus (TMN), a key wake-promoting brain region where OX2R is expressed.[7]

Methodology:

-

Brain Slice Preparation: Mice are anesthetized and perfused with an ice-cold cutting solution. The brain is rapidly removed, and coronal slices containing the TMN are prepared using a vibratome.

-

Recording Setup: Slices are transferred to a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF) at physiological temperature.

-

Neuron Identification: TMN neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.

-

Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on identified TMN neurons to measure their membrane potential and firing rate.

-

This compound Application: After establishing a stable baseline recording, this compound is bath-applied to the slice at various concentrations.

-

Data Acquisition and Analysis: Changes in neuronal firing rate, membrane potential, and other electrophysiological parameters are recorded and analyzed to determine the effect of this compound on neuronal excitability.

c-Fos Immunohistochemistry

c-Fos is an immediate early gene whose protein product is rapidly expressed in neurons following stimulation. Immunohistochemical detection of c-Fos is used as a marker of neuronal activation in response to this compound administration in vivo.[7][12]

Experimental Workflow:

Methodology:

-

Animal Treatment: Mice are administered this compound or a vehicle control via a specified route (e.g., subcutaneous injection).

-

Tissue Collection: After a predetermined time to allow for c-Fos expression (typically 90-120 minutes), the animals are deeply anesthetized and transcardially perfused with saline followed by a fixative solution (e.g., 4% paraformaldehyde). The brains are then extracted and post-fixed.

-

Sectioning: The fixed brains are sectioned using a vibratome or cryostat.

-

Immunostaining: The brain sections are incubated with a primary antibody that specifically binds to the c-Fos protein. This is followed by incubation with a secondary antibody that is conjugated to an enzyme (for chromogenic detection) or a fluorophore (for fluorescent detection).

-

Visualization and Analysis: The sections are then treated with a substrate that reacts with the enzyme to produce a colored precipitate or are directly visualized under a fluorescence microscope. The number of c-Fos-positive cells in various brain regions is then quantified to map the neuronal circuits activated by this compound.[12][13]

Summary of Biological Activity

Table 2: In Vitro and In Vivo Activity of this compound

| Assay | Species/System | Endpoint | Result | Source |

| Calcium Mobilization | CHO cells expressing human OX2R | EC₅₀ | 5.5 nM | [7] |

| Receptor Selectivity | CHO cells expressing human OX1R/OX2R | Fold Selectivity (OX2R vs. OX1R) | >5,000-fold | [7] |

| Electrophysiology | Mouse TMN neurons | Neuronal Activation | Increased firing rate | [7] |

| Wakefulness Assessment (EEG/EMG) | Mice | Increase in Wakefulness | Significant increase in total wakefulness time | [10] |

| Neuronal Activation (c-Fos) | Mice | c-Fos Expression | Increased in various wake-promoting brain regions | [7] |

Conclusion

This compound is a potent and highly selective orexin 2 receptor agonist with demonstrated wake-promoting effects in preclinical models. Its well-defined mechanism of action and the detailed characterization of its in vitro and in vivo activity provide a strong foundation for its continued investigation as a potential therapeutic agent for disorders of hypersomnolence. The experimental protocols outlined in this guide offer a basis for the further study and evaluation of this compound and other selective orexin receptor modulators.

References

- 1. Molecular mechanism of the wake-promoting agent this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Danavorexton - Wikipedia [en.wikipedia.org]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | C21H32N2O5S | CID 130310079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound, an orexin 2 receptor-selective agonist, shows robust wake-promoting effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. benchchem.com [benchchem.com]

- 10. Discovery of this compound as a Potent, Selective, and Brain-Penetrant Orexin 2 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danavorexton (TAK-925) is a novel, potent, and highly selective agonist for the orexin 2 receptor (OX2R).[1][2] As a key regulator of wakefulness, the orexin system, and particularly the OX2R, has emerged as a significant therapeutic target for sleep-wake disorders such as narcolepsy.[3][4] This technical guide provides an in-depth analysis of the binding affinity and functional potency of danavorexton for the human orexin receptors, detailing the experimental methodologies used for its characterization and visualizing the associated signaling pathways.

Quantitative Binding Affinity and Functional Potency

The interaction of danavorexton with orexin receptors has been primarily characterized through functional assays, specifically calcium mobilization assays, which measure the cellular response to receptor activation. The data consistently demonstrates danavorexton's high potency and remarkable selectivity for the OX2R over the orexin 1 receptor (OX1R).

| Compound | Receptor | Parameter | Value | Assay Type | Cell Line | Reference |

| Danavorexton (this compound) | Human OX2R | EC50 | 5.5 nM | Calcium Mobilization | Not Specified | [3] |

| Human OX1R | IC50 | >100,000 nM (>100 µM) | Calcium Mobilization | Not Specified | [5][6] |

Note: EC50 (Half-maximal effective concentration) represents the concentration of an agonist that provokes a response halfway between the baseline and maximum response. IC50 (Half-maximal inhibitory concentration) in this context for an agonist at the non-preferred receptor indicates a lack of significant agonistic activity even at high concentrations. The greater than 5,000-fold selectivity for OX2R over OX1R is a key characteristic of danavorexton.[2]

Experimental Protocols

The quantitative data presented above are primarily derived from in vitro calcium mobilization assays. Below is a detailed, representative protocol for such an assay designed to determine the potency of a compound like danavorexton at orexin receptors.

Calcium Mobilization Assay Protocol

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors, such as the orexin receptors.

1. Cell Culture and Plating:

-

Cell Line: A stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, recombinantly expressing the human OX1R or OX2R is used.

-

Culture Conditions: Cells are maintained in an appropriate growth medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Plating: For the assay, cells are seeded into 96- or 384-well black-walled, clear-bottom microplates at a predetermined density and allowed to adhere and grow overnight.[7]

2. Dye Loading:

-

The growth medium is removed, and the cells are washed with a buffered salt solution (e.g., Hank's Balanced Salt Solution with HEPES).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5) is prepared in the assay buffer, often containing probenecid to prevent dye extrusion from the cells.[7]

-

The dye solution is added to each well, and the plate is incubated in the dark at 37°C for a specified time (typically 45-60 minutes) to allow the dye to enter the cells and be de-esterified into its active, calcium-binding form.[7]

3. Compound Preparation and Addition:

-

Danavorexton is serially diluted in the assay buffer to create a range of concentrations.

-

The dye-loading solution is removed, and the cells are washed again with the assay buffer.

-

The various concentrations of danavorexton are then added to the appropriate wells.

4. Signal Detection:

-

The microplate is immediately placed into a fluorescence plate reader (e.g., a FLIPR® or FlexStation®).

-

The instrument is configured to excite the fluorescent dye at its excitation wavelength (e.g., ~485 nm for Fluo-4) and measure the emission at its emission wavelength (e.g., ~525 nm for Fluo-4).

-